molecular formula C9H9ClF3N B7903422 ([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine

([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine

Cat. No.: B7903422
M. Wt: 223.62 g/mol
InChI Key: RLFMOITWKKIFRG-UHFFFAOYSA-N
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Description

([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine is a secondary amine derivative featuring a benzyl backbone substituted with chlorine and trifluoromethyl groups at the 2- and 6-positions, respectively. The methyl group attached to the amine nitrogen distinguishes it from primary amines or bulkier analogs. This compound’s structure combines electron-withdrawing substituents (Cl, CF₃) with a moderately basic amine group, making it a candidate for applications in medicinal chemistry (e.g., as a building block for bioactive molecules) or agrochemical synthesis.

Properties

IUPAC Name

1-[2-chloro-6-(trifluoromethyl)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N/c1-14-5-6-7(9(11,12)13)3-2-4-8(6)10/h2-4,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFMOITWKKIFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC=C1Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine typically involves multi-step reactions. One common method includes the nitration of a precursor compound, followed by reduction to an amine, and subsequent substitution reactions . The reaction conditions often involve the use of specific reagents such as tetrahydrofuran, sodium bicarbonate, and controlled temperatures ranging from 20°C to 80°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. Techniques such as vapor-phase fluorination and liquid-phase chlorination are employed to introduce the trifluoromethyl and chloro groups, respectively .

Chemical Reactions Analysis

Types of Reactions

([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, sodium borohydride for reductions, and various nucleophiles for substitution reactions. Reaction conditions vary but often include controlled temperatures and specific solvents to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield a variety of derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of ([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications Reference
([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine Benzyl Cl (2-), CF₃ (6-), -CH₂-N(CH₃)₂ High lipophilicity; potential CNS activity
2-Chloro-6-trifluoromethyl-pyridine-3-sulfonic acid amide Pyridine Cl (2-), CF₃ (6-), -SO₂NH₂ (3-) Sulfonamide-based enzyme inhibition
N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide Pyridine-Phenyl hybrid CF₃ (4-), N(CH₃)₂ (6-), -NHCOCH₃ (phenyl) Anticancer/antimicrobial lead compound
2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid Pyridine-Phenoxy CF₃ (5-), N(CH₃)₂ (2-), -OCH(CH₃)COOH Herbicide/pharmaceutical intermediate

Structural and Functional Analysis

Core Structure Differences: The target compound’s benzyl core contrasts with pyridine or pyridine-phenoxy hybrids in analogs. Benzyl derivatives generally exhibit greater metabolic stability than heteroaromatic analogs, which may degrade via ring oxidation . Pyridine-based analogs (e.g., 2-Chloro-6-trifluoromethyl-pyridine-3-sulfonic acid amide) introduce sulfonamide groups, enhancing hydrogen-bonding capacity for target binding but reducing lipophilicity compared to the benzyl amine.

Substituent Effects: Trifluoromethyl (CF₃): Present in all compounds, CF₃ increases electronegativity and resistance to oxidative metabolism. In the target compound, its position on the benzene ring may sterically hinder interactions with planar enzyme active sites compared to pyridine-based CF₃ analogs .

Amine Functionality :

  • The dimethylamine group (-N(CH₃)₂) in the target compound is less sterically hindered than acetamide or sulfonamide groups in analogs, favoring faster nucleophilic reactions. However, it may reduce selectivity in biological targets compared to bulkier substituents .

Critical Considerations

  • Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution or reductive amination, whereas pyridine analogs require more complex heterocyclic coupling (e.g., Suzuki-Miyaura for pyridine-phenoxy hybrids) .
  • Toxicity : Dimethylamine derivatives may exhibit higher acute toxicity than sulfonamide or acetamide analogs due to enhanced membrane permeability.

Biological Activity

The compound ([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine , also known as [2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride , is characterized by its unique molecular structure, which includes a chlorinated aromatic ring and a trifluoromethyl group. These features suggest significant potential for biological activity, particularly in medicinal chemistry.

Molecular Structure and Properties

The molecular formula of the compound is C10H11ClF3NHClC_{10}H_{11}ClF_3N\cdot HCl. The trifluoromethyl group is known to enhance the pharmacokinetic properties of compounds, making them more attractive for drug development. The presence of the chlorinated aromatic system further contributes to its reactivity and potential interactions with biological targets.

Biological Activity Predictions

Computer-aided prediction tools, such as PASS (Prediction of Activity Spectra for Substances), can estimate the biological activity spectrum based on the compound's structure. These predictions indicate that the compound may exhibit a range of pharmacological activities, including:

  • Antidepressant : Similar compounds with trifluoromethyl groups have shown significant effects on serotonin uptake.
  • Antipsychotic : The structural similarities to known antipsychotic agents suggest potential efficacy in this area.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight how modifications to the compound can influence its biological activity. For instance, the introduction of the trifluoromethyl group at specific positions has been linked to increased potency in inhibiting various biological targets. A comparative analysis with structurally similar compounds reveals that:

Compound NameKey FeaturesBiological Activity
TrifluoperazineTrifluoromethyl groupAntipsychotic
FluoxetineTrifluoromethyl groupAntidepressant
ChlorpromazineChlorinated aromatic systemAntipsychotic

The unique combination of functional groups in This compound may lead to distinct interactions with biological targets that are not fully explored in existing literature.

Understanding how This compound interacts with biological systems is crucial for optimizing its therapeutic profile. Interaction studies typically involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
  • Inhibition Studies : Analyzing its ability to inhibit key biological pathways, such as neurotransmitter reuptake or enzyme activity.

Case Studies and Experimental Findings

Several studies have investigated compounds within the same structural class as This compound . For example, a study on related trifluoromethyl-substituted derivatives demonstrated potent inhibition against mPGES-1, an enzyme involved in inflammatory processes, with IC50 values in the nanomolar range . This suggests that similar mechanisms may be applicable to our compound.

In Vivo Studies

In vivo studies are essential for assessing the pharmacokinetics and efficacy of compounds. For instance, lead compounds derived from similar structures have shown good oral bioavailability and favorable CNS penetration ratios in rodent models, indicating potential for therapeutic use in neurological disorders .

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